N-(2-(dimethylamino)-2-phenylethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide
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Overview
Description
N-(2-(dimethylamino)-2-phenylethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C21H23FN4O and its molecular weight is 366.44. The purity is usually 95%.
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Scientific Research Applications
Pyrazole Derivatives in Medicinal Chemistry
Pyrazole derivatives, including N-(2-(dimethylamino)-2-phenylethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide, have been extensively studied for their pharmacological properties. These compounds are recognized for their wide range of biological activities, such as anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV effects. The synthesis methods for these heterocycles have evolved to include various strategies like condensation followed by cyclization or multi-component reactions (MCRs), demonstrating the versatility and potential of pyrazole derivatives in developing new therapeutic agents (Dar & Shamsuzzaman, 2015).
Applications in Heterocyclic Synthesis
The chemistry of certain pyrazoline derivatives, such as 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5- ones, showcases their utility as scaffolds for synthesizing a variety of heterocyclic compounds. These structures have been applied in the synthesis of heterocycles like pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans. The unique reactivity of these derivatives under mild conditions offers a wide range of possibilities for creating novel compounds with significant pharmacological potential (Gomaa & Ali, 2020).
Role in Amyloid Imaging for Alzheimer's Disease
In the context of Alzheimer's disease, compounds with structural similarities to this compound have been explored as potential amyloid imaging agents. These compounds, such as [18F] 1,1-dicyano-2-[6-(dimethylamino)-2-naphtalenyl] propene (18F-FDDNP), have shown promise in PET imaging to measure amyloid in vivo in the brains of Alzheimer's patients. Such imaging agents are crucial for early detection of the disease and evaluating the efficacy of anti-amyloid therapies, marking a significant advancement in understanding and managing Alzheimer's disease (Nordberg, 2007).
Mechanism of Action
Mode of Action
The presence of functional groups such as the dimethylamino and fluorophenyl moieties suggest potential interactions with biological targets through mechanisms such as hydrogen bonding, ionic interactions, or hydrophobic effects .
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways affected by this compound. Based on its structure, it could potentially interact with pathways involving similar compounds or targets .
Pharmacokinetics
Predictive models based on its structure suggest that it may have reasonable bioavailability due to its balance of hydrophobic and hydrophilic characteristics .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For example, the compound’s ionization state and therefore its ability to interact with targets could be affected by pH .
properties
IUPAC Name |
N-[2-(dimethylamino)-2-phenylethyl]-5-(4-fluorophenyl)-2-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN4O/c1-25(2)20(16-7-5-4-6-8-16)14-23-21(27)19-13-18(24-26(19)3)15-9-11-17(22)12-10-15/h4-13,20H,14H2,1-3H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGKPHVZVZBPDGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC(C3=CC=CC=C3)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.